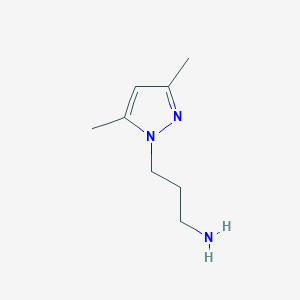

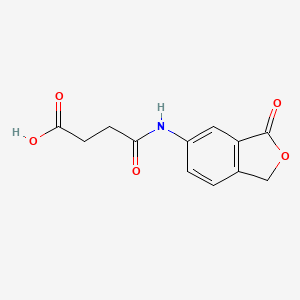

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide” is a compound with the molecular formula C14H10N2O3 . It has a molecular weight of 254.24 g/mol .

Molecular Structure Analysis

The compound “N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide” has a complex structure with a benzofuran core . The InChI representation of the molecule is InChI=1S/C14H10N2O3/c17-13 (9-3-5-15-6-4-9)16-11-2-1-10-8-19-14 (18)12 (10)7-11/h1-7H,8H2, (H,16,17) .

Physical And Chemical Properties Analysis

The compound “N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-isonicotinamide” has a molecular weight of 254.24 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . Its exact mass is 254.06914219 g/mol .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3-Oxo-1,3-dihydro-isobenzofuran-5-yl)-succinamic acid derivatives have been synthesized and evaluated for their biological activities. For example, compounds related to this acid, such as 2-(Aryl(thiophen-2-yl)methyl)succinic acids, have shown promising antimicrobial and antioxidant properties. These compounds have been screened for their antifungal and antibacterial activity, as well as for their ability to scavenge free radicals like DPPH radicals (Raghavendra et al., 2017).

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been explored. For instance, phthalimides and succinimides substituted with 1,3,4-oxadiazole rings have been synthesized and exhibited good to moderate antibacterial activity against microorganisms like Staphylococcus aureus and Escherichia coli (Al-Azzawi & Yaseen, 2011).

Application in Inhibiting Caspase-3

A novel potent and selective inhibitor of caspase-3, an important enzyme in various human disorders, has been developed using a derivative of this acid. The synthesized molecule represents a constrained form of the tetrapeptide Ac-DEVD-H, indicating potential applications in medical research and therapy (Micale et al., 2004).

Structural and Spectroscopic Studies

Complexes derived from copper(II)/succinamic acid reaction systems have been synthesized and characterized, showing different coordination modes in their structures. This research provides insight into the structural and spectroscopic properties of such complexes, which could be useful in various fields like material science and coordination chemistry (Lazarou et al., 2010).

Germination Inhibitory Constituents

Compounds related to this compound have been identified as germination inhibitory constituents in plants. These compounds, including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, have shown significant inhibitory effects on the germination of seeds like lettuce, indicating potential applications in agriculture (Oh et al., 2002).

properties

IUPAC Name |

4-oxo-4-[(3-oxo-1H-2-benzofuran-5-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(3-4-11(15)16)13-8-2-1-7-6-18-12(17)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGPQFBHRKQDCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)